Cyamemazine-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

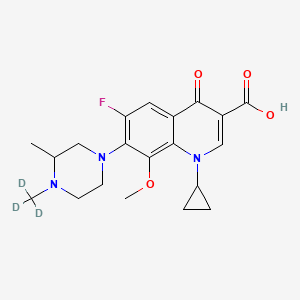

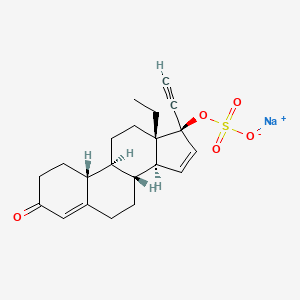

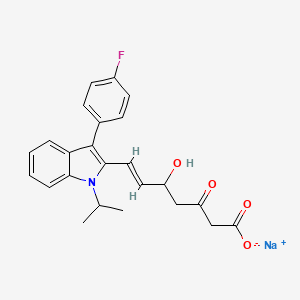

Cyamemazine-d6 is a biochemical used for proteomics research . It has a molecular formula of C19H15D6N3S and a molecular weight of 329.49 .

Synthesis Analysis

A novel approach has been presented for the synthesis of cyamemazine maleate and N-desmethyl cyamemazine maleate using a 10-(amino-2-methylpropyl)phenothiazine derivative . This method was successfully applied to the synthesis of [2H6] cyamemazine maleate and -desmethyl-[2H3]cyamemazine maleate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H21N3S . The compound has a molecular weight of 329.5 g/mol . The isotope atom count is 6 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.5 g/mol . It has a complexity of 443 and a topological polar surface area of 55.6 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 4 .科学研究应用

苯二氮卓类药物戒断综合征

氯硝西泮,一种抗焦虑抗精神病药物,已被研究其作为替代药物促进苯二氮卓类药物戒断的有效性。在一项研究中发现,它与溴硝西泮相比,在确保成功戒断苯二氮卓类药物和控制急性戒断综合征方面具有可比性,而且不会引起外部锥体系统症状,表明其在苯二氮卓类药物依赖治疗情况下的潜在用途(Lemoine et al., 2006)。

抗焦虑效果和酒精戒断综合征

氯硝西泮的抗焦虑效果及其在管理酒精戒断中的潜力得到了支持,其独特的药理特性包括对D(2)、5-HT(2A)、5-HT(2C)和5-HT(3)受体的拮抗作用。这些特性可能支持其在治疗焦虑和酒精依赖方面的效用,展示了该药物在精神科护理中的多方面潜力(Bourin et al., 2006)。

心脏安全性

对氯硝西泮对心脏离子通道,特别是豚鼠心脏ERG通道和心脏复极化的影响进行的研究表明,它不会显著改变QT间期,证实了其心脏安全性。鉴于一些抗精神病药物可能引起QT间期延长的担忧,这一点至关重要,表明氯硝西泮在心脏风险方面具有更安全的特性(Crumb et al., 2006)。

作用机制

Target of Action

Cyamemazine-d6, a deuterium-labeled form of Cyamemazine, is a typical antipsychotic drug of the phenothiazine class . It primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and serotonin 5-HT2C receptors . These receptors play crucial roles in regulating mood, anxiety, and psychotic symptoms.

Mode of Action

This compound acts as an antagonist at its primary targets. It blocks the activity of dopamine D2 receptors and serotonin 5-HT2A and 5-HT2C receptors . This blockade results in potent anxiolytic effects and a lack of extrapyramidal side effects, which are often associated with typical antipsychotics . As a result, this compound behaves more like an atypical antipsychotic .

Biochemical Pathways

Its antagonistic action on dopamine and serotonin receptors suggests that it impacts the dopaminergic and serotonergic pathways in the brain These pathways are involved in mood regulation, anxiety, and psychotic symptoms

Pharmacokinetics

It is known that the bioavailability of the parent compound, cyamemazine, ranges from 10-70% . It is metabolized in the liver and excreted in the urine . The impact of these properties on the bioavailability of this compound is yet to be determined.

Result of Action

The molecular and cellular effects of this compound are primarily related to its antagonistic action on dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors . By blocking these receptors, this compound can reduce symptoms of schizophrenia and psychosis-associated anxiety . It also has potent anxiolytic effects and lacks the extrapyramidal side effects often seen with typical antipsychotics .

Action Environment

One study suggests that plasma levels of n-desmethyl cyamemazine, a metabolite of cyamemazine, can influence the drug’s action on dopamine d2 and serotonin 5-ht2a receptors

安全和危害

未来方向

生化分析

Biochemical Properties

Cyamemazine-d6, like its parent compound Cyamemazine, is a potent antagonist of 5-HT3, 5-HT2A, and 5-HT2C receptors . These interactions with serotonin receptors contribute to its antipsychotic and anxiolytic activities .

Cellular Effects

This compound, through its interaction with serotonin receptors, can influence various cellular processes. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism . Its potent anxiolytic effects are attributed to its action on the 5-HT2C receptor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and antagonism of certain serotonin receptors. It has been found to be a potent antagonist of 5-HT3, 5-HT2A, and 5-HT2C receptors . This antagonism can lead to changes in gene expression and cellular signaling pathways .

Dosage Effects in Animal Models

It has been shown to have anxiolytic-like activity in mice .

Metabolic Pathways

Its parent compound Cyamemazine is known to undergo hepatic metabolism .

属性

IUPAC Name |

10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFGIOIONGJGRT-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678691 |

Source

|

| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216608-24-0 |

Source

|

| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

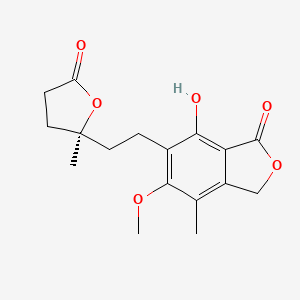

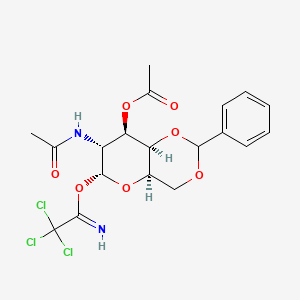

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)